
tert-Butyl 1-(pyridin-4-ylmethyl)piperidin-4-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 1-(pyridin-4-ylmethyl)piperidin-4-ylcarbamate” is a chemical compound . It is used for research and development .
Molecular Structure Analysis
The molecular formula of “this compound” is C16H25N3O2 . The InChI code is 1S/C15H29N3O2/c1-15(2,3)20-14(19)17-12-6-10-18(11-7-12)13-4-8-16-9-5-13/h12-13,16H,4-11H2,1-3H3, (H,17,19) .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 291.39 . It is a solid at 20°C .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methodology : A scalable synthesis method for a similar compound, involving Kulinkovich–Szymoniak cyclopropanation followed by amide formation, yielded a high purity product. This method is relevant for the large-scale manufacturing of tert-butyl 1-(pyridin-4-ylmethyl)piperidin-4-ylcarbamate derivatives (Li et al., 2012).
Chemical Reactions and Modifications : Lithiation reactions of related compounds using different lithium reagents have been explored, showcasing the compound's versatility in organic synthesis (Smith et al., 2013).
Synthesis of Pharmaceutical Intermediates : The compound has been used in the synthesis of p38 MAP kinase inhibitors, which have applications in treating rheumatoid arthritis and psoriasis (Chung et al., 2006).
Development of New Chemical Entities : Research includes the synthesis of novel chemical structures like 4,6-di(tert-butyl)-2-(4-chloro-7,8-dimethylquinolin-2-yl)-7-(piperidin-1-ylmethyl)-1,3-tropolone, demonstrating the compound's potential in creating new chemical entities (Tkachev et al., 2017).
Synthesis of Biologically Active Compounds : It serves as an intermediate in synthesizing compounds like crizotinib, indicating its importance in pharmaceutical research (Kong et al., 2016).
Polymer Chemistry and Material Science
Polymerization Applications : The compound is used in polymerization, specifically in creating poly(methacryloyl-4-(dialkylamino)pyridine) derivatives, showing its role in advanced material sciences (Mennenga et al., 2015).
Catalysis in Chemical Reactions : It is involved in palladium complex formations, which are significant in catalysis and activation of small molecules, pointing to its application in industrial chemistry (Ojwach et al., 2009).
Development of Polyimides : The compound's derivatives have been used in synthesizing poly(pyridine–imide)s with tert-butyl substituents, contributing to the field of high-performance polymers (Lu et al., 2014).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-14-6-10-19(11-7-14)12-13-4-8-17-9-5-13/h4-5,8-9,14H,6-7,10-12H2,1-3H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMQYMDKULOWNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

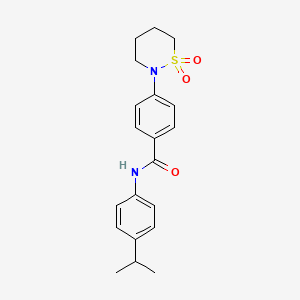
![5-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2367045.png)
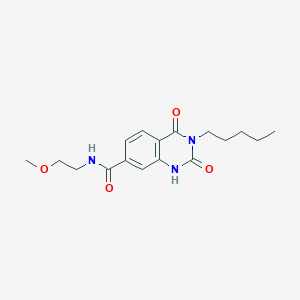
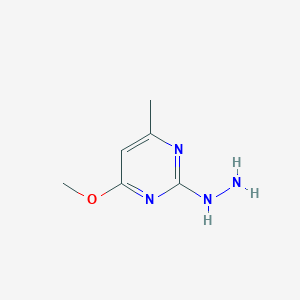

![N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluorophenyl)amino]acetamide](/img/structure/B2367050.png)
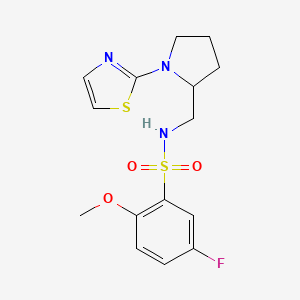
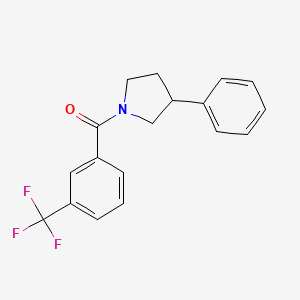



![6-acetyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2367060.png)

![4-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2367066.png)